molecular formula C7H9Cl2F3N2 B591733 (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 1350637-24-9

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B591733
CAS No.: 1350637-24-9
M. Wt: 249.058
InChI Key: FGHQPNQQUWPZFC-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2·2HCl. It is known for its trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 5-(trifluoromethyl)pyridine with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the dihydrochloride salt . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure with a chlorophenyl group.

    (5-Methylpyridin-2-yl)methanamine hydrochloride: Contains a methyl group instead of a trifluoromethyl group.

    (6-Bromopyridin-2-yl)methanamine hydrochloride: Features a bromine atom on the pyridine ring.

Uniqueness

The presence of the trifluoromethyl group in (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug discovery and development, as well as in other scientific research applications.

Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;;/h1-2,4H,3,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHQPNQQUWPZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717771
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350637-24-9
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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